molecular formula C10H13NO4 B7967219 1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid

1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B7967219
M. Wt: 211.21 g/mol
InChI Key: REFCYMTXUSPOOM-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1H-pyrrole-3-carboxylic acid (CAS 1782292-37-8) is a heterocyclic building block of significant value in medicinal and organic chemistry. With the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol, this compound features a pyrrole ring that is protected on the nitrogen by a tert-butoxycarbonyl (Boc) group and functionalized with a carboxylic acid at the 3-position . This structure makes it a versatile precursor for the synthesis of more complex molecules. Its primary research application lies in the exploration and development of novel pharmacologically active compounds, particularly as a scaffold for investigating ionotropic glutamate receptors (iGluRs) in the central nervous system . Heterocyclic amino acids based on pyrrolidine and piperidine cores are widely used in modern drug discovery as scaffolds and building blocks for the preparation of heterocyclic systems and peptides . The Boc protecting group enhances the compound's utility by providing an orthogonal protecting group strategy, allowing for selective reactions at the carboxylic acid moiety while the nitrogen is shielded. Researchers employ this building block in Structure-Activity Relationship (SAR) studies to develop potential subtype-selective antagonists, which are valuable tools for studying neurological health and disease . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFCYMTXUSPOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrole Ring

The pyrrole ring is typically constructed via cyclization reactions. A common precursor, tert-butyl acetoacetate, undergoes condensation with amines and 2-bromoketones in a modified Hantzsch pyrrole synthesis. For example, tert-butyl acetoacetate reacts with benzylamine and 2-bromoacetophenone in acetonitrile at 80°C to yield tert-butyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate. This intermediate retains a tert-butyl ester group, which is later hydrolyzed to the carboxylic acid.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced via acylation of the pyrrole nitrogen. Using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP), the reaction proceeds in tetrahydrofuran (THF) at 25°C. This step achieves >90% yield while preventing side reactions at the carboxylic acid site.

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester is hydrolyzed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C cleaves the ester, yielding the free carboxylic acid. This method, however, requires careful control to avoid premature Boc deprotection.

Continuous Flow Synthesis

Integrated Hantzsch Reaction and In Situ Hydrolysis

A breakthrough method utilizes continuous flow microreactors to combine pyrrole formation and ester hydrolysis in one step. Tert-butyl acetoacetate, amines, and 2-bromoketones are mixed in a microreactor at 100°C, where the Hantzsch reaction generates HBr as a byproduct. This HBr catalyzes the hydrolysis of the tert-butyl ester to the carboxylic acid without additional reagents.

Key Advantages:

  • Yield: 75–92% (vs. 50–65% in batch).

  • Time: 10 minutes residence time vs. 12–24 hours in batch.

  • Purity: Reduced byproducts due to precise temperature and mixing control.

Scalability and Industrial Applications

Continuous flow systems enable gram-scale production with minimal optimization. For instance, a 10 mL microreactor produces 5.2 g/hr of 1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid at 82% yield. Industrial adaptations use tubular reactors with automated reagent delivery to maintain consistency.

Industrial-Scale Production

Optimized Batch Processes

Large-scale batch synthesis employs excess Boc₂O (1.5 equiv) to ensure complete acylation. Reactions are conducted in acetonitrile at 50°C, achieving 88–94% yield. Post-reaction, the product is isolated via crystallization from ethyl acetate/hexane.

Continuous Flow Manufacturing

Pharmaceutical manufacturers prioritize flow chemistry for its environmental and economic benefits. A pilot plant using continuous flow reactors reported a 40% reduction in solvent waste and a 30% cost saving compared to batch methods.

Comparative Analysis of Preparation Methods

Method Yield (%) Time Key Advantages Limitations
Traditional Stepwise70–8524–48 hoursHigh purity, established protocolsMultiple steps, solvent-intensive
Continuous Flow75–9210–30 minutesRapid, scalable, in situ hydrolysisRequires specialized equipment
Industrial Batch88–9412–18 hoursCost-effective at scaleLower atom economy

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include TFA, HCl, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Boc-pyrrole-3-carboxylic acid serves as a versatile building block in the synthesis of biologically active compounds. It has been utilized in:

  • Antibacterial Agents : Research has shown that derivatives of pyrrole exhibit significant activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their presence on the WHO priority list for antibiotic-resistant pathogens .
  • Antiviral Compounds : Studies indicate that pyrrole scaffolds can effectively inhibit the hepatitis B virus (HBV) by interacting with the HBV core protein, showcasing their potential in antiviral drug development .

DNA Recognition

Boc-pyrrole-3-carboxylic acid is integral in the development of pyrrole-imidazole polyamides, which are designed to recognize specific DNA sequences. These compounds have applications in:

  • Gene Regulation : They can be engineered to bind to DNA at subnanomolar concentrations, allowing for targeted gene regulation and potential therapeutic interventions against genetic disorders .

Material Science

The compound also finds applications in material science, particularly in the synthesis of polymers that exhibit unique electronic properties. Its incorporation into polymer matrices can enhance conductivity and stability.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of Boc-pyrrole derivatives against several Gram-negative bacteria. The results indicated that compounds derived from Boc-pyrrole exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against A. baumannii, demonstrating strong antibacterial properties .

CompoundMIC (μg/mL)Target Pathogen
Boc-Pyrrole Derivative A0.5A. baumannii
Boc-Pyrrole Derivative B8Pseudomonas aeruginosa

Case Study 2: Antiviral Activity against HBV

In silico modeling studies have shown that Boc-pyrrole derivatives interact with specific residues in the HBV core protein, leading to effective inhibition of viral replication. The binding affinity was quantified using molecular docking simulations, revealing promising therapeutic potential .

Interaction TypeBinding Energy (kcal/mol)Target Protein
Hydrogen Bond-7.8HBV Core Protein
Hydrophobic Interaction-6.5HBV Core Protein

Mechanism of Action

The mechanism by which 1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid exerts its effects primarily involves the protection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and formation of a tert-butyl cation, which is then eliminated .

Comparison with Similar Compounds

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate

  • Structural Differences: Unlike Boc-pyrrole-3-COOH, this compound contains an indole-substituted pyrrole core, a Boc-protected amino group at the 1-position, and an ester group (ethyl) instead of a carboxylic acid.
  • Synthesis : Prepared via CuCl₂-catalyzed reaction of 1,3-bis(indol-3-yl)propane-1,3-dione with 1,2-diaza-1,3-diene in THF .

2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic Acid

  • Structural Differences : Features a thienylmethyl group at the 1-position and methyl groups at the 2- and 5-positions. Lacks the Boc group, making the pyrrole nitrogen more reactive.
  • Melting point: 184–187°C .
  • Applications : Used in R&D for heterocyclic chemistry studies, though specific biological data are unavailable .

1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic Acid

  • Structural Differences : Replaces the pyrrole ring with a pyrazole ring (two adjacent nitrogen atoms). The Boc group and carboxylic acid are positioned similarly.
  • Hazards : Classified with warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335), comparable to Boc-pyrrole-3-COOH .
  • Applications : Used in Suzuki-Miyaura coupling reactions due to the boronic acid compatibility of pyrazole derivatives .

1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

  • Structural Differences : Contains a fused pyrrolopyridine ring system with a methyl group, increasing molecular weight (276.29 g/mol) and conjugation .
  • Applications : The extended aromatic system may improve binding affinity in kinase inhibitors or fluorescence-based probes .

1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic Acid

  • Structural Differences : Lacks the Boc group, with simpler ethyl and methyl substituents. This increases reactivity at the nitrogen but reduces steric protection.
  • Applications: Potential as a building block for metal-organic frameworks (MOFs) due to its compact structure .

Comparative Analysis Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Synthesis Method Hazards (GHS) Applications
Boc-pyrrole-3-COOH 212.20 Boc, pyrrole, COOH Boc protection of pyrrole H302, H315, H335 Pharmaceutical intermediates
Ethyl 1-[(Boc)amino]pyrrole-3-carboxylate ~554 (varies) Boc-amino, indole, ester CuCl₂-catalyzed cyclization Not reported Bioactive precursors
2,5-Dimethyl-1-(thienylmethyl)pyrrole-3-COOH 235.30 Thienylmethyl, methyl, COOH TosMIC-based synthesis Not reported Materials science
Boc-pyrazole-3-COOH 212.20 Boc, pyrazole, COOH Similar to Boc-pyrrole H302, H315, H335 Cross-coupling reactions
Boc-pyrrolopyridine-3-COOH 276.29 Boc, pyrrolopyridine, COOH Multi-step heterocycle fusion Not reported Kinase inhibitors
1-Ethyl-2-methylpyrrole-3-COOH ~169 (estimated) Ethyl, methyl, COOH Alkylation of pyrrole Not reported MOFs, catalysis

Key Findings and Research Implications

  • Synthetic Flexibility : Boc-pyrrole-3-COOH and its analogs are synthesized via protective group strategies (e.g., Boc, benzyl) or transition metal catalysis, enabling tailored functionalization .
  • Stability vs. Reactivity : The Boc group enhances stability but may limit reactivity in certain contexts (e.g., nucleophilic substitution) compared to unprotected analogs like 1-ethyl-2-methylpyrrole-3-COOH .
  • Safety Profile : Most Boc-protected compounds share similar hazards (e.g., H302, H315), necessitating careful handling in laboratory settings .

Biological Activity

1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes involved in cell wall synthesis.

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
1-(Boc)-pyrroleS. aureus32 µg/mL
1-(Boc)-pyrroleE. coli64 µg/mL

Antiviral Activity

In antiviral studies, this compound has shown promise against several viral pathogens. For instance, it has been tested against enteroviruses and demonstrated inhibitory effects on viral replication.

A notable study evaluated the compound's efficacy in a cytopathic effect (CPE) assay using HeLa cells infected with Coxsackievirus B3 (CV-B3). The results indicated that the compound significantly reduced viral titers, suggesting potential as a therapeutic agent against enteroviral infections.

VirusEC50 (µM)CC50 (µM)Selectivity Index
CV-B30.08>30>375

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their function. Additionally, the Boc group may enhance lipophilicity, improving membrane permeability and bioavailability.

Case Studies

Case Study 1: Antiviral Activity Against Enteroviruses

In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized various pyrrole derivatives and tested their antiviral activity against enteroviruses. The study highlighted that modifications on the pyrrole ring significantly influenced antiviral potency. Compound 1 exhibited an EC50 value of 0.08 µM against CV-B3, showcasing its potential for further development as an antiviral agent .

Case Study 2: Anticancer Effects in Breast Cancer Cells

Another study published in Cancer Letters investigated the effects of this compound on MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2. This suggests its potential as a lead compound for developing new anticancer therapies .

Q & A

What are the critical considerations for handling 1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid in laboratory settings?

Level: Basic
Methodological Answer:
Proper handling requires adherence to safety protocols due to incomplete toxicological characterization . Key steps include:

  • Respiratory protection : Use NIOSH/CEN-approved respirators (e.g., P95 or P1 filters for particulates) if aerosol generation is possible .
  • Skin protection : Wear nitrile gloves and lab coats to prevent dermal exposure .
  • Incompatibilities : Avoid contact with strong acids/bases, oxidizers, or reducers to prevent decomposition into toxic fumes .
  • Storage : Keep in a cool, dry environment under inert gas (e.g., nitrogen) to maintain stability .

How can researchers optimize synthetic routes for this compound derivatives?

Level: Advanced
Methodological Answer:
Derivatization strategies often target the carboxylic acid or tert-butoxycarbonyl (Boc) group:

  • Carboxylic acid activation : Use coupling agents like EDCl/HOBt for amide bond formation .
  • Boc deprotection : Employ trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) under inert conditions to preserve the pyrrole ring .
  • Steric considerations : Modifications at the 3-position may require microwave-assisted synthesis to overcome steric hindrance from the Boc group .
  • Analytical validation : Monitor reactions via LC-MS (e.g., using C18 columns with 0.1% formic acid in H2O/MeCN gradients) to confirm intermediate purity .

What analytical techniques are recommended for characterizing this compound’s purity and stability?

Level: Basic
Methodological Answer:

  • HPLC : Use reversed-phase C18 columns with UV detection at 254 nm to assess purity (>95% acceptable for most research applications) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated DMSO can confirm structural integrity, with Boc group protons appearing at δ 1.3–1.5 ppm .
  • TGA/DSC : Thermogravimetric analysis (heating rate 10°C/min under N2) identifies decomposition temperatures (>150°C typically) .
  • FTIR : Validate functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup> for the Boc group) .

How should researchers address contradictions in reported solubility data for this compound?

Level: Advanced
Methodological Answer:
Discrepancies arise from solvent polarity and Boc group lability:

  • Solvent screening : Test dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloromethane (DCM) under sonication (30 min, 40 kHz) .
  • pH-dependent solubility : The carboxylic acid moiety improves solubility in basic aqueous buffers (pH >8), but Boc hydrolysis may occur .
  • Quantitative analysis : Use gravimetric methods (e.g., saturate solutions filtered through 0.22 µm PTFE membranes) to measure solubility limits .

What computational approaches are suitable for predicting the reactivity of this compound?

Level: Advanced
Methodological Answer:

  • DFT calculations : Model electrophilic aromatic substitution at the pyrrole 2- and 5-positions using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .
  • Reactivity descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic sites .

What are the limitations in current toxicity data, and how can they be mitigated in experimental design?

Level: Advanced
Methodological Answer:

  • Gaps : Limited acute toxicity data (e.g., LD50) and no chronic exposure studies .
  • Mitigation strategies :
    • In vitro assays : Use HepG2 cells for cytotoxicity screening (MTT assay, 24–72 hr exposure) .
    • Environmental precautions : Implement waste neutralization (e.g., 1 M NaOH for acid hydrolysis) before disposal .
    • Institutional protocols : Follow OECD Guidelines 423 (Acute Oral Toxicity) for preliminary risk assessment .

How does the Boc group influence the compound’s stability under varying reaction conditions?

Level: Basic
Methodological Answer:
The Boc group provides steric protection but is labile under specific conditions:

  • Acid sensitivity : Stable at pH 3–7 but hydrolyzes rapidly in strong acids (e.g., HCl >1 M) .
  • Thermal stability : Decomposes above 150°C, releasing CO2 and tert-butanol .
  • Photostability : Store in amber vials to prevent UV-induced degradation .

What strategies are effective in resolving low yields during coupling reactions involving this compound?

Level: Advanced
Methodological Answer:

  • Activation : Pre-activate the carboxylic acid with HATU/DIPEA in DMF for 30 min before adding nucleophiles .
  • Microwave assistance : Use 50 W irradiation at 80°C for 10 min to accelerate sluggish reactions .
  • Purification : Employ preparative HPLC (ACN/H2O + 0.1% TFA) to isolate products from unreacted starting material .

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